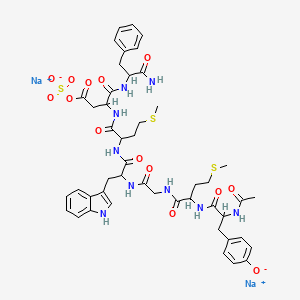

AC-Tyr(SO3H)-met-gly-trp-met-asp-phe-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

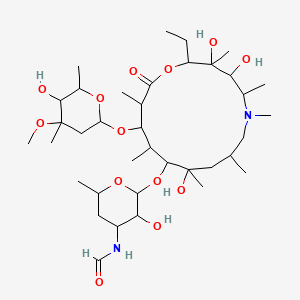

Die Verbindung Ac-Tyr(SO3H)-met-gly-trp-met-asp-phe-NH2 ist ein synthetisches Peptid, das einen sulfatierten Tyrosinrest enthält. Dieses Peptid ist ein Fragment des Cholezystokinins (CCK)-Hormons, das eine entscheidende Rolle bei der Verdauung und der Regulierung des Appetits spielt. Das Vorhandensein des sulfatierten Tyrosinrests ist bedeutsam, da es die biologische Aktivität des Peptids und die Affinität zur Rezeptorbindung erhöht .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von Ac-Tyr(SO3H)-met-gly-trp-met-asp-phe-NH2 erfolgt typischerweise mittels Festphasenpeptidsynthese (SPPS) . Diese Methode ermöglicht die sequentielle Addition geschützter Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Sulfatierung des Tyrosinrests erfolgt durch die Verwendung von Schwefeltrioxid-Pyridin-Komplex in einem organischen Lösungsmittel .

Industrielle Produktionsverfahren

Die industrielle Produktion dieses Peptids folgt ähnlichen Prinzipien, allerdings in größerem Maßstab. Automatisierte Peptidsynthesizer werden eingesetzt, um die Effizienz und Reproduzierbarkeit zu verbessern. Das Endprodukt wird durch Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine hohe Reinheit und Qualität zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ac-Tyr(SO3H)-met-gly-trp-met-asp-phe-NH2 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Methioninreste können zu Methioninsulfoxid oxidiert werden.

Reduktion: Disulfidbrücken, falls vorhanden, können zu freien Thiolen reduziert werden.

Substitution: Der sulfatierte Tyrosin kann nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Performinsäure.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Nucleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte

Oxidation: Methioninsulfoxidderivate.

Reduktion: Peptide mit freien Thiolgruppen.

Substitution: Modifizierte Peptide mit substituierten Tyrosinresten.

Wissenschaftliche Forschungsanwendungen

Ac-Tyr(SO3H)-met-gly-trp-met-asp-phe-NH2 hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Verwendet als Modellpeptid zur Untersuchung von posttranslationalen Modifikationen.

Biologie: Untersucht Protein-Protein-Interaktionen und Rezeptorbindung.

Medizin: Erforscht therapeutische Potenziale bei der Regulierung des Appetits und bei Verdauungsstörungen.

Industrie: Einsatz bei der Entwicklung von Peptid-basierten Medikamenten und diagnostischen Werkzeugen

Wirkmechanismus

Das Peptid entfaltet seine Wirkung durch die Bindung an Cholezystokinin-Rezeptoren (CCK-Rezeptoren) , die G-Protein-gekoppelte Rezeptoren sind. Der sulfatierte Tyrosinrest erhöht die Bindungsaffinität und -spezifität an diese Rezeptoren. Nach der Bindung erfährt der Rezeptor eine Konformationsänderung, die intrazelluläre Signalwege aktiviert, die die Sekretion von Verdauungsenzymen und die Unterdrückung des Appetits regulieren .

Wirkmechanismus

The peptide exerts its effects by binding to cholecystokinin receptors (CCK receptors) , which are G-protein-coupled receptors. The sulfated tyrosine residue enhances the binding affinity and specificity to these receptors. Upon binding, the receptor undergoes a conformational change, activating intracellular signaling pathways that regulate digestive enzyme secretion and appetite suppression .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ac-Tyr-met-gly-trp-met-asp-phe-NH2: Ein nicht-sulfatiertes Analogon.

Ac-Tyr(SO3H)-met-gly-trp-met-asp-phe-OH: Ein Peptid mit einer freien Carboxylgruppe am C-Terminus.

Ac-Tyr(SO3H)-met-gly-trp-met-asp-phe-OMe: Ein Methylesterderivat.

Einzigartigkeit

Das Vorhandensein des sulfatierten Tyrosinrests in Ac-Tyr(SO3H)-met-gly-trp-met-asp-phe-NH2 unterscheidet es von anderen ähnlichen Peptiden. Diese Modifikation erhöht seine biologische Aktivität und Rezeptorbindungsaffinität signifikant, was es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen macht .

Eigenschaften

IUPAC Name |

disodium;[3-[[2-[[2-[[2-[[2-[[2-acetamido-3-(4-oxidophenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoyl] sulfate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H59N9O14S3.2Na/c1-27(57)51-37(22-29-13-15-31(58)16-14-29)45(64)53-34(17-19-71-2)43(62)50-26-40(59)52-38(23-30-25-49-33-12-8-7-11-32(30)33)46(65)54-35(18-20-72-3)44(63)56-39(24-41(60)70-73(67,68)69)47(66)55-36(42(48)61)21-28-9-5-4-6-10-28;;/h4-16,25,34-39,49,58H,17-24,26H2,1-3H3,(H2,48,61)(H,50,62)(H,51,57)(H,52,59)(H,53,64)(H,54,65)(H,55,66)(H,56,63)(H,67,68,69);;/q;2*+1/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNDHPJSAYDSFB-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)[O-])C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)OS(=O)(=O)[O-])C(=O)NC(CC4=CC=CC=C4)C(=O)N.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H57N9Na2O14S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1114.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride](/img/structure/B12109543.png)

![2-Pyridinamine, 3-[(3-bromophenyl)methoxy]-](/img/structure/B12109548.png)

![8,22-Bis(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-ene-9,21-diol](/img/structure/B12109570.png)

![Benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]-](/img/structure/B12109590.png)

![3-iodo-N-[(oxolan-3-yl)methyl]aniline](/img/structure/B12109595.png)

![15-Ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13,16-hexaene](/img/structure/B12109596.png)